Cas no 41570-56-3 (Benzenamine,4-ethoxy-2-methyl-N-phenyl-)
41570-56-3 structure
Product Name:Benzenamine,4-ethoxy-2-methyl-N-phenyl-
CAS-nummer:41570-56-3
MF:C15H17NO
MW:227.301584005356
CID:329892
PubChem ID:170534
Update Time:2025-04-19
Benzenamine,4-ethoxy-2-methyl-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-ethoxy-2-methyl-N-phenyl-
- 4-ethoxy-2-methyl-N-phenylaniline
- 4-ethoxy-N-phenyl-o-toluidine
- 41570-56-3
- EINECS 255-442-9
- SCHEMBL9404115
- NS00031007
- A825599
- 4-ETHOXY-2-METHYLDIPHENYLAMINE
- Benzenamine, 4-ethoxy-2-methyl-N-phenyl-
- 7NKF2BF3YM
- DTXSID9068326
- 4-ethoxy-2-methyl-N-phenyl-aniline
- 2-METHYL-4-ETHOXYDIPHENYLAMINE
- UNII-7NKF2BF3YM
- 4-ETHOXY-2-METHYL-N-PHENYLBENZENAMINE
-
- Inchi: 1S/C15H17NO/c1-3-17-14-9-10-15(12(2)11-14)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3
- InChI-sleutel: YGLYYWZISFBCPU-UHFFFAOYSA-N
- LACHT: O(CC)C1C=CC(=C(C)C=1)NC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 227.131
- Monoisotopische massa: 227.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 213
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 21.3A^2
- XLogP3: 4.2
Experimentele eigenschappen
- Dichtheid: 1.07
- Kookpunt: 358.7°Cat760mmHg
- Vlampunt: 147.9°C
- Brekindex: 1.591
Benzenamine,4-ethoxy-2-methyl-N-phenyl- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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